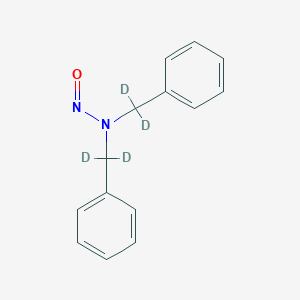

N-Nitrosodibenzylamine-d4

描述

N-Nitrosodibenzylamine-d4: is a deuterium-labeled compound, often used in scientific research for its stable isotope properties. This compound is a derivative of N-nitrosodibenzylamine, where the hydrogen atoms in the benzyl groups are replaced with deuterium. The molecular formula is C14H14N2O, and it has a molecular weight of 230.3 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodibenzylamine-d4 typically involves the nitrosation of dibenzylamine-d4. The process begins with the preparation of dibenzylamine-d4, which is then subjected to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: N-Nitrosodibenzylamine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry:

N-Nitrosodibenzylamine-d4 serves as an internal standard in mass spectrometry (MS) for the quantification of nitrosamines in complex matrices. The use of stable isotopes like deuterated compounds improves the accuracy and reliability of analytical results by compensating for variations in sample preparation and instrument response. This application is crucial in studies involving the determination of nitrosamines in food products and environmental samples .

Method Development:

Recent advancements have incorporated this compound into methodologies for detecting volatile nitrosamines using techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). These methods have been optimized to achieve lower detection limits, enhancing the ability to monitor nitrosamines in food products, which is essential for food safety assessments .

Toxicological Research

Genotoxicity Studies:

this compound has been utilized in genotoxicity studies to evaluate the potential carcinogenic effects of nitrosamines. Research indicates that nitrosamines can lead to various neoplastic lesions in animal models, particularly affecting the urinary bladder. The use of deuterated analogs allows for precise tracking of metabolic pathways and the identification of potential biomarkers for exposure assessment .

Pharmacokinetics:

In pharmacokinetic studies, this compound facilitates understanding the absorption, distribution, metabolism, and excretion (ADME) of nitrosamines in biological systems. The incorporation of deuterium labels aids in distinguishing between endogenous and exogenous sources of nitrosamines in biological samples, providing insights into their metabolic fate and potential health impacts .

Food Safety and Surveillance

Monitoring Nitrosamines in Food Products:

The compound is increasingly applied in food safety research to monitor levels of nitrosamines in processed foods. Studies have developed robust analytical methods that utilize this compound as a standard to quantify other nitrosamines present in food matrices, ensuring compliance with safety regulations set by health authorities .

Case Studies

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study on Food Samples | Assess levels of volatile nitrosamines | HS-SPME-GC-MS with this compound as standard | Detected multiple nitrosamines at concentrations below regulatory limits |

| Genotoxicity Assessment | Evaluate carcinogenic potential | Animal model studies using this compound | Increased incidence of bladder tumors observed at specific dosages |

| Pharmacokinetic Analysis | Determine metabolic pathways | Deuterium labeling techniques | Identified distinct metabolic pathways for nitrosamine elimination |

作用机制

The mechanism of action of N-Nitrosodibenzylamine-d4 involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms .

相似化合物的比较

N-Nitrosodibenzylamine: The non-deuterated analog of N-Nitrosodibenzylamine-d4.

N-Nitrosodiphenylamine: Another nitroso compound with similar chemical properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracing in analytical studies. This makes it particularly valuable in research applications where isotopic labeling is required .

生物活性

N-Nitrosodibenzylamine-d4 (NDBA-d4) is a deuterated form of N-nitrosodibenzylamine, a compound of interest due to its potential carcinogenicity and biological activity. This article explores the biological activity of NDBA-d4, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Overview of this compound

N-Nitrosamines, including NDBA-d4, are a class of compounds formed by the nitrosation of secondary amines. They are commonly found in various environmental sources and have been implicated in several forms of cancer. The deuterated version, NDBA-d4, is often used in research to trace metabolic pathways and assess biological effects while minimizing interference from natural isotopes.

Carcinogenicity

Studies indicate that NDBA-d4 exhibits significant carcinogenic potential. The mechanisms underlying its biological activity include:

- DNA Damage : NDBA-d4 can induce DNA adduct formation, leading to mutations. The reactive species generated during metabolism can interact with nucleophilic sites on DNA, resulting in mispairing during replication.

- Oxidative Stress : The compound may contribute to oxidative stress within cells, promoting inflammation and further DNA damage through the generation of reactive oxygen species (ROS).

- Cell Proliferation : Exposure to NDBA-d4 has been shown to enhance cell proliferation in certain tissues, which is a hallmark of tumor promotion.

Toxicological Profiles

The toxicological profiles of nitrosamines are well documented in various studies. For instance, exposure to nitrosamines has been linked to liver and lung cancers in animal models. A summary of findings related to NDBA and similar compounds is presented in Table 1.

| Compound | Route of Exposure | Observed Effects | Reference |

|---|---|---|---|

| N-Nitrosodibenzylamine | Oral | Liver tumors, lung tumors | Lijinsky et al., 1980 |

| N-Nitrosodiethylamine | Oral | Lung adenomas in mice | Hecht et al., 1989 |

| N-Nitrosodimethylamine | Oral | Hepatic necrosis, liver tumors | CDC Toxicological Profile |

Animal Studies

- Mouse Model : In a study involving A/J mice, administration of NDBA resulted in a significant increase in lung adenomas compared to controls. The incidence rate was reported at 70% for treated animals versus 40% for controls .

- Rat Model : Fischer 344 rats exposed to varying concentrations of NDBA showed a dose-dependent increase in hepatocellular carcinomas. At the highest doses, all treated rats developed liver tumors .

- Chronic Exposure Studies : Long-term studies have demonstrated that continuous exposure to low doses of nitrosamines can lead to cumulative effects, resulting in higher incidences of malignancies over time .

Research Findings

Recent research has focused on the detection methods for nitrosamines like NDBA-d4. Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry have been employed to quantify these compounds in biological matrices . This advancement aids in understanding their metabolic pathways and potential health risks.

属性

IUPAC Name |

N,N-bis[dideuterio(phenyl)methyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLAUZAMYYGMS-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N(C([2H])([2H])C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。